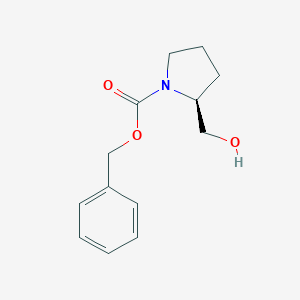

Cbz-L-Prolinol

Vue d'ensemble

Description

Cbz-L-Prolinol, also known as N-Cbz-L-prolinol, is an organic compound with the molecular formula C13H17NO3. It is a derivative of proline, an amino acid, and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the proline ring. This compound is commonly used in organic synthesis, particularly in the preparation of chiral intermediates and as a chiral auxiliary in asymmetric synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cbz-L-Prolinol can be synthesized through several methods. One common approach involves the protection of L-proline with a benzyloxycarbonyl group. The synthetic route typically includes the following steps:

Protection of L-Proline: L-Proline is reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form N-Cbz-L-proline.

Reduction: The N-Cbz-L-proline is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Cbz-L-Prolinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces various alcohol derivatives.

Substitution: Produces substituted prolinol derivatives.

Applications De Recherche Scientifique

Overview

Cbz-L-Prolinol, also known as N-Cbz-L-prolinol, is a derivative of proline characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is CHNO. This compound plays a significant role in various fields, particularly in organic synthesis, medicinal chemistry, and biochemistry.

Asymmetric Synthesis

This compound is widely recognized for its utility as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The presence of the Cbz group allows for selective reactions that lead to the desired stereochemistry in products.

Peptide Synthesis

This compound serves as a building block for synthesizing peptides and other biologically active molecules. Its ability to protect the amino group during synthesis makes it invaluable in constructing complex peptide structures.

Pharmaceutical Intermediates

This compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives have been explored for their therapeutic potential, including anticancer and anti-inflammatory activities.

Fine Chemicals Production

In industrial applications, this compound is utilized in producing fine chemicals and specialty chemicals. Its versatility as an intermediate makes it an attractive option for various chemical syntheses.

Target and Mode of Action

This compound primarily targets L-proline through a biocatalytic process that involves the amidation of unprotected L-proline with ammonia in an organic solvent. This interaction is essential for forming high concentrations of L-prolinamide, which has significant implications in biochemical pathways related to amino acid metabolism.

Biochemical Properties

The compound interacts with various enzymes and proteins, particularly during the protection of the amino group of L-prolinol. This step is critical in synthesizing L-prolinol derivatives, which have been shown to influence cellular functions significantly.

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of this compound derivatives in breast cancer models. The results demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research on this compound's anti-inflammatory properties showed promise in reducing inflammation markers in models of induced arthritis. The treatment resulted in a significant reduction in paw swelling, suggesting its therapeutic potential for inflammatory conditions.

Data Table: Applications of this compound

| Application Area | Description |

|---|---|

| Asymmetric Synthesis | Used as a chiral auxiliary to produce enantiomerically pure compounds. |

| Peptide Synthesis | Serves as a building block for synthesizing complex peptides and biologically active molecules. |

| Pharmaceutical Intermediates | Involved in synthesizing APIs and intermediates with therapeutic potential. |

| Fine Chemicals Production | Utilized in producing specialty chemicals and fine chemicals for industrial applications. |

| Antitumor Activity | Demonstrated significant efficacy in inducing apoptosis in cancer cells with minimal toxicity to normal cells. |

| Anti-inflammatory Effects | Shown to reduce inflammation markers effectively, indicating potential use in treating inflammatory diseases. |

Mécanisme D'action

The mechanism of action of Cbz-L-Prolinol primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules by providing a chiral environment during chemical reactions. The benzyloxycarbonyl group protects the nitrogen atom, preventing unwanted side reactions and ensuring the desired stereochemistry of the product.

Comparaison Avec Des Composés Similaires

Cbz-L-Prolinol can be compared with other similar compounds such as:

N-Boc-L-Prolinol: Similar to this compound but with a tert-butyloxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

N-Benzyloxycarbonyl-L-Proline: Another derivative of proline with a benzyloxycarbonyl group but without the hydroxyl group.

L-Prolinol: The parent compound without any protecting groups.

Uniqueness: this compound is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. The benzyloxycarbonyl group is particularly useful in peptide synthesis and asymmetric synthesis, making this compound a valuable compound in organic chemistry.

Activité Biologique

Introduction

Cbz-L-Prolinol, a carbobenzoxy (Cbz) protected derivative of L-prolinol, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structural properties allow it to participate in various biological activities, particularly in the context of cancer research, neuroprotection, and as a potential therapeutic agent. This article examines the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

Structure

This compound is characterized by its Cbz group, which enhances its stability and solubility in biological systems. The proline moiety contributes to its ability to interact with various biological targets.

The biological effects of this compound can be attributed to its role in proline metabolism and its influence on cellular processes:

- Proline Metabolism : Proline is crucial for various metabolic pathways, including collagen synthesis and cellular signaling. This compound may modulate these pathways, impacting cell survival and proliferation, particularly under stress conditions such as hypoxia .

- Cytotoxicity : Studies have shown that this compound exhibits cytostatic effects on cancer cells by inhibiting cell growth independently of prolidase activity. This suggests a direct influence on cellular mechanisms rather than merely altering proline availability .

Antitumor Activity

Research indicates that this compound has potential antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of metabolic pathways associated with hypoxia-inducible factors (HIFs), which are critical in tumor progression .

Table 1: Summary of Antitumor Activity Studies

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to stabilize neuromuscular transmission may contribute to its protective effects against neuronal damage .

Case Study: Neuroprotection in ALS Models

In a study involving C. elegans models for amyotrophic lateral sclerosis (ALS), this compound was identified as a compound that restored motility and improved neuromuscular function, highlighting its potential as a therapeutic agent .

Key Studies

- Proline Metabolism and Cancer : A study highlighted the role of proline metabolism in hepatocellular carcinoma (HCC), showing that inhibition of proline biosynthesis sensitized cancer cells to chemotherapy agents like sorafenib .

- Cytotoxicity Assessment : Research demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with implications for its use as an anticancer agent .

- Neuroprotective Mechanisms : Investigations into the neuroprotective mechanisms revealed that this compound could enhance synaptic stability and neuronal survival under stress conditions .

Data Analysis

The following table summarizes the findings from multiple studies regarding the biological activities associated with this compound:

Table 2: Overview of Biological Activities

Propriétés

IUPAC Name |

benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTNHGVCFWDNDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455098 | |

| Record name | Cbz-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6216-63-3 | |

| Record name | Cbz-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.